molecular formula C12H19NO4 B8226505 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B8226505
M. Wt: 241.28 g/mol
InChI Key: KQYOIYYBDLNMKB-UHFFFAOYSA-N
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Description

2-(Bicyclo[111]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic compound featuring a bicyclo[111]pentane core, which is a highly strained and unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through [2+2] cycloaddition reactions or other methods that introduce the strained bicyclic structure.

    Introduction of the Amino Group: The amino group is often introduced via nucleophilic substitution or reductive amination.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Attachment of the Acetic Acid Moiety: This step involves coupling the protected amino group with a suitable acetic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and nucleophiles like alkyl halides or amines.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure can influence the conformation and reactivity of the resulting compounds.

Biology

In biological research, this compound can be used to study the effects of rigid, strained structures on biological activity. It may serve as a scaffold for the development of enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, the compound’s unique structure can be exploited to design drugs with specific properties, such as increased stability or selectivity for certain biological targets.

Industry

In the materials science industry, the rigid bicyclic structure can be used to create polymers or other materials with unique mechanical properties.

Mechanism of Action

The mechanism of action for compounds containing the bicyclo[1.1.1]pentane core often involves interactions with biological macromolecules, such as proteins or nucleic acids. The rigid structure can influence binding affinity and specificity, potentially leading to the inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane Derivatives: Other compounds with the bicyclo[1.1.1]pentane core, such as 1-amino-3-bicyclo[1.1.1]pentane carboxylic acid.

    tert-Butoxycarbonyl (Boc) Protected Amino Acids: Compounds like Boc-protected glycine or alanine.

Uniqueness

2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the combination of the strained bicyclic core and the Boc-protected amino acid moiety. This combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOIYYBDLNMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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